3-Aminophenylhydroxamic acid
Overview
Description
3-Aminophenylhydroxamic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Formation of Copper(II) Complexes : 3-Aminophenylhydroxamic acid reacts with CuSO4·5H2O to form novel complexes, exhibiting unique properties like magnetic non-interaction and strong antiferromagnetic behavior in the resulting copper(II) sites (Gaynor et al., 2001).
Study of Isomeric Aminophenylhydroxamic Acids : A study using density functional theory investigated the properties of isomeric aminophenylhydroxamic acids and their copper(II) complexes, revealing insights into their electronic structures and bonding nature (Kakkar et al., 2006).
Synthesis of Hydroxamic Acids using T3P : 1-Propanephosphonic acid cyclic anhydride (T3P) has been used as an efficient promoter for the synthesis of hydroxamic acids, including this compound derivatives (Vasantha et al., 2010).
Synthesis and Luminescent Properties of Metal Complexes : this compound has been utilized in the synthesis of CdII and ZnII complexes, which exhibit luminescent properties and different structural varieties (Chen et al., 2014).
Applications in Analytical Chemistry : The compound has been explored for indirect fluorescence detection in capillary zone electrophoresis, demonstrating its relevance in the analytical detection of amino acids and other compounds (Kuhr & Yeung, 1988).
Role in Nature and Biological Systems : Hydroxamic acids, including derivatives of this compound, have been studied for their occurrence in nature and their role in various biological systems (Neilands, 1967).
Synthesis of Cyclic N-Aryl Hydroxamic Acids : A general strategy for synthesizing substituted cyclic hydroxamic acids, including this compound derivatives, has been developed, demonstrating its versatility in the synthesis of compounds with antibacterial properties and as KAT II inhibitors (McAllister et al., 2011).
properties
IUPAC Name |
3-amino-N-hydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6-3-1-2-5(4-6)7(10)9-11/h1-4,11H,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUGRZRKZJJEAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936354 | |
Record name | 3-Amino-N-hydroxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16063-89-1 | |
Record name | NSC111684 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-N-hydroxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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